molecular formula C7H21O4Si3 B14416830 CID 78067009

CID 78067009

Cat. No.: B14416830
M. Wt: 253.49 g/mol
InChI Key: IDRJVBQHBXFZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78067009 is a chemically characterized compound with structural and analytical data reported in recent research. Its chemical structure (Figure 1A) and mass spectrum (Figure 1D) were identified using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound was isolated from CIEO (a natural extract or synthetic source, as inferred from the context), with its content quantified across distillation fractions (Figure 1C).

Properties

Molecular Formula

C7H21O4Si3

Molecular Weight

253.49 g/mol

InChI

InChI=1S/C7H21O4Si3/c1-8-14(7,9-2)11-13(5,6)10-12(3)4/h1-7H3

InChI Key

IDRJVBQHBXFZMG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(OC)O[Si](C)(C)O[Si](C)C

Origin of Product

United States

Chemical Reactions Analysis

CID 78067009 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78067009 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it has potential applications in studying cellular processes and molecular interactions. In medicine, this compound is being investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78067009 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78067009, comparisons are drawn with structurally or functionally analogous compounds from diverse chemical classes, as outlined below.

Structural Analogues

Oscillatoxin Derivatives

This compound may belong to the oscillatoxin family, a group of marine-derived polyketides. Figure 1 in highlights oscillatoxin D (CID: 101283546) and its methylated derivative (CID: 185389), which share a macrocyclic lactone backbone. Key differences include:

  • Substituents : Oscillatoxin D contains hydroxyl and methyl groups, whereas this compound’s structure (Figure 1A) suggests distinct side-chain modifications.
Boronic Acid Derivatives

describes a boronic acid compound (CID: 53216313, CAS 1046861-20-4) with a molecular formula of C₆H₅BBrClO₂. While structurally distinct from this compound, its physicochemical properties offer a benchmark for comparison:

Property This compound (Inferred) CID 53216313 (Boronic Acid)
Molecular Weight Not provided 235.27 g/mol
LogP (XLOGP3) Likely moderate hydrophobicity 2.15
Solubility (ESOL) Unknown 0.24 mg/mL
Bioavailability Score Not reported 0.55
Synthetic Accessibility Not reported 2.07 (moderate)

Note: Data for this compound inferred from analytical methods in Figure 1 ; boronic acid data sourced from .

Functional Analogues

Nrf2 Inhibitors

identifies CID 46907796 as an Nrf2 inhibitor, alongside ChEMBL 1724922 and 1711744. Although this compound’s biological targets are unspecified, a functional comparison is feasible:

  • Mechanism : Nrf2 inhibitors modulate oxidative stress pathways, often via electrophilic functional groups.
  • Structural Features : CID 46907796 contains a bicyclic core with sulfonamide groups, contrasting with this compound’s uncharacterized structure.

Pharmacokinetic and Toxicity Profiles

While direct data for this compound are lacking, analogs from and provide insights:

  • GI Absorption : Boronic acid derivatives (e.g., CID 53216313) exhibit high GI absorption, whereas amine-containing compounds (e.g., CID 57416287 in ) show variable permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.